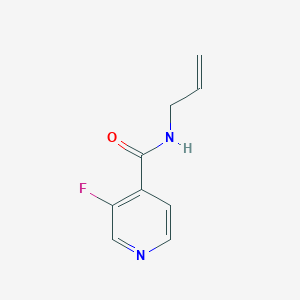![molecular formula C19H19Cl2N5O2 B6498847 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878731-17-0](/img/structure/B6498847.png)
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C19H19Cl2N5O2 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.0915803 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action: The compound AKOS000757870, also known as Anagrelide , primarily targets the maturation of platelets from megakaryocytes .
Mode of Action: Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a potent inhibitor of phosphodiesterase-II . It inhibits PDE-3 and phospholipase A2 .
Biochemical Pathways: The biochemical pathways affected by Anagrelide are those involved in platelet production. By inhibiting the maturation of platelets from megakaryocytes, Anagrelide reduces the number of platelets in the blood .
Pharmacokinetics: Anagrelide is metabolized in the liver, partially through CYP1A2 . It has an elimination half-life of 1.3 hours . Less than 1% of the drug is excreted in the urine .
Result of Action: The primary result of Anagrelide’s action is a reduction in the number of platelets in the blood . This can help manage conditions such as essential thrombocytosis, where there is an overproduction of blood platelets .
Action Environment: The action of Anagrelide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Anagrelide . Additionally, factors that affect liver function could also influence the drug’s metabolism and effectiveness .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-10(2)26-11(3)8-24-15-16(22-18(24)26)23(4)19(28)25(17(15)27)9-12-5-6-13(20)14(21)7-12/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBPWURFSSXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498769.png)
![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)
![4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B6498780.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498786.png)
![N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498792.png)
![2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6498796.png)
![N-[4-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498799.png)
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6498811.png)
![5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6498827.png)
![N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide](/img/structure/B6498833.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6498835.png)
![2-(8-isopropyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B6498852.png)

